

Boc-Pen(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-pen(trt)-OH*

Cat. No.: *B558104*

[Get Quote](#)

CAS Number: 135592-13-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of N- α -(tert-Butoxycarbonyl)-S-trityl-L-penicillamine, commonly referred to as **Boc-Pen(Trt)-OH**. This sterically hindered amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of penicillamine residues into peptide sequences. The incorporation of penicillamine, an analog of cysteine with two methyl groups on the β -carbon, imparts conformational constraints and can enhance the enzymatic stability of the resulting peptides.

Chemical and Physical Properties

Boc-Pen(Trt)-OH is a white to off-white solid. Its key properties are summarized in the table below for easy reference.

Property	Value
CAS Number	135592-13-1 [1] [2] [3] [4]
Molecular Formula	C29H33NO4S [1] [2] [4]
Molecular Weight	491.6 g/mol [1] [2] [4]
Synonyms	Boc-L-Pen(Trt)-OH, Boc- β , β -dimethyl-Cys(Trt)-OH, Boc-S-Trityl-L-penicillamine [2] [4]

Role in Peptide Synthesis

Boc-Pen(Trt)-OH is utilized in the Boc/Bzl strategy of solid-phase peptide synthesis.[5] In this methodology, the N^{α} -amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the thiol side chain of penicillamine is protected by the bulky and also acid-labile trityl (Trt) group. The Trt group offers robust protection against oxidation and other unwanted side reactions of the highly nucleophilic thiol group during peptide chain elongation.

The use of Boc chemistry involves repetitive cycles of N^{α} -Boc group removal with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[6] The final step involves the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups, including the Trt group, using a strong acid such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) based cocktail.[6]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of **Boc-Pen(Trt)-OH** into a peptide sequence using manual Boc-SPPS and the subsequent cleavage of the Trt protecting group.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the incorporation of **Boc-Pen(Trt)-OH** onto a resin-bound peptide with a free N-terminal amine.

1. Boc Deprotection:

- Wash the peptide-resin with dichloromethane (DCM) (3 times).
- Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate the mixture for 2 minutes, then drain.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
- Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).[7]

2. Neutralization:

- Wash the resin with N,N-dimethylformamide (DMF) (3 times).
- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
- Wash the resin with DMF (5 times).[6][7]

3. Coupling of **Boc-Pen(Trt)-OH**:

- In a separate vessel, dissolve **Boc-Pen(Trt)-OH** (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution to begin pre-activation.
- Immediately add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[5]

4. Washing:

- After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Trityl (Trt) Group and Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous deprotection of the S-trityl group from the penicillamine side chain.

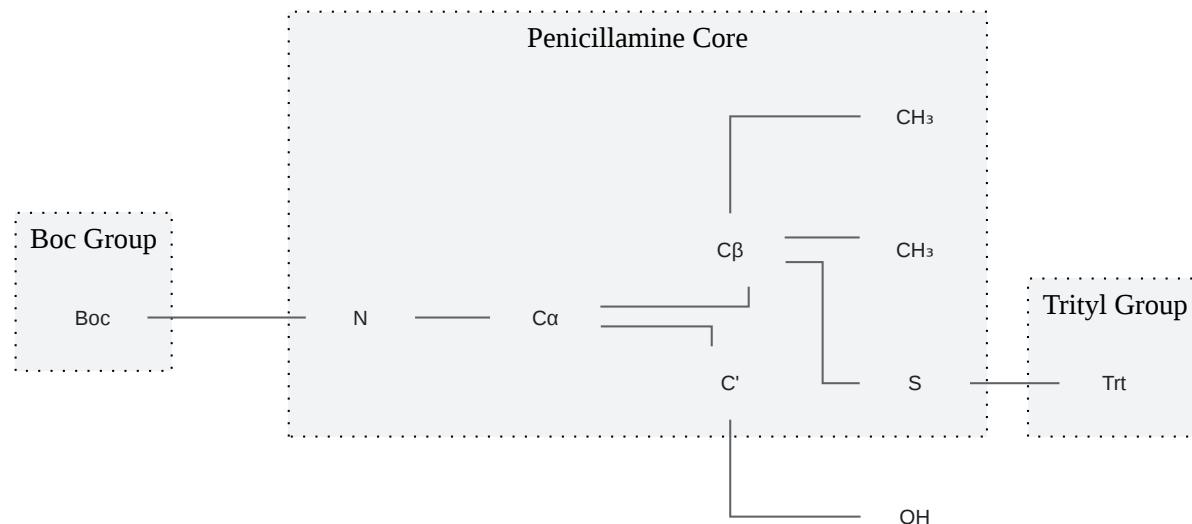
Materials:

- **Boc-Pen(Trt)-OH** containing peptide-resin

- Cleavage Cocktail (see table below)
- Cold diethyl ether
- Dichloromethane (DCM)

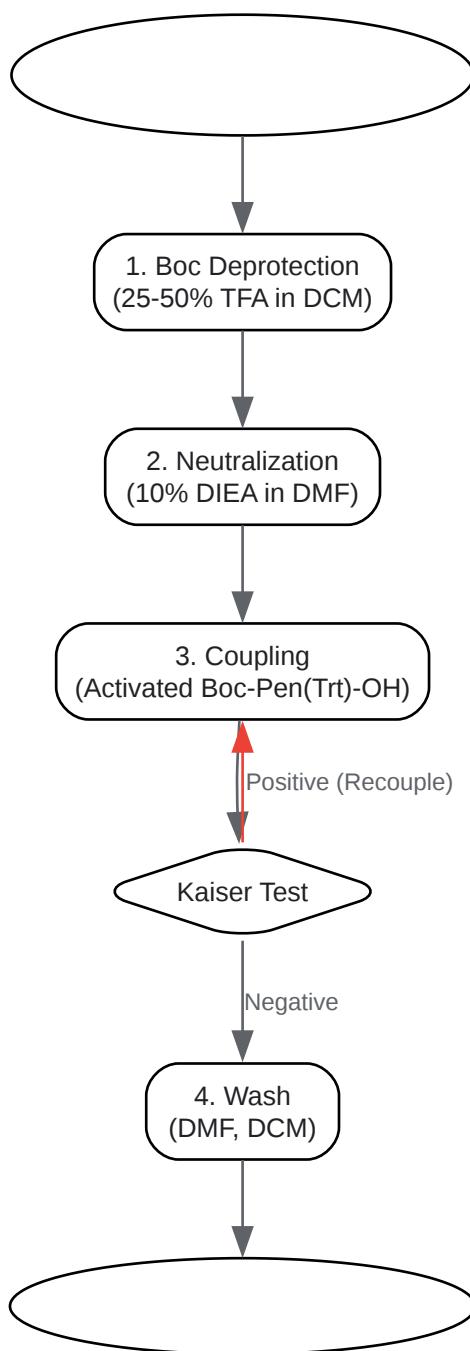
Procedure:

- Place the dried peptide-resin in a suitable reaction vessel.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow or orange is often observed due to the formation of the stable trityl cation.[\[1\]](#)
- Filter the resin and collect the filtrate containing the deprotected peptide.
- Wash the resin with a small volume of fresh TFA and then with DCM. Combine all filtrates.
- Concentrate the combined filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
- Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the final peptide pellet under vacuum.[\[1\]](#)

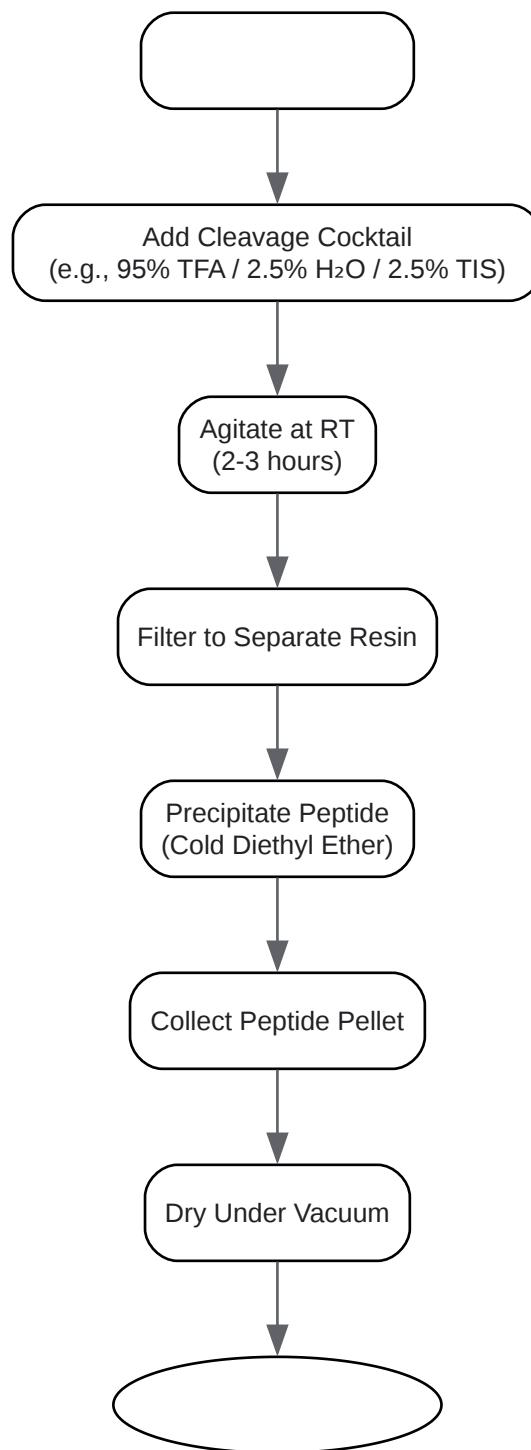

Comparison of Cleavage Cocktails for Trt-Deprotection:

The choice of cleavage cocktail is critical for efficient Trt group removal while minimizing side reactions caused by the liberated trityl cation. The inclusion of scavengers is highly recommended.[\[1\]](#)

Cleavage Cocktail Composition (v/v)	Scavengers	Reaction Time	Typical Yield	Notes
95% TFA / 5% H ₂ O	None	2-4 hours	Variable	High risk of side reactions from the trityl cation without scavengers.
95% TFA / 2.5% H ₂ O / 2.5% TIS	Triisopropylsilane (TIS)	2-3 hours	>90%	TIS is an effective scavenger for the trityl cation. [1]
95% TFA / 2.5% EDT / 2.5% H ₂ O	Ethanedithiol (EDT)	2-3 hours	>90%	EDT is a thiol scavenger that can also help prevent re-attachment of the Trt group.


Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.


[Click to download full resolution via product page](#)

Caption: Chemical structure of **Boc-Pen(Trt)-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow of a single Boc-SPPS cycle.

[Click to download full resolution via product page](#)

Caption: Final cleavage and deprotection workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 135592-13-1 Boc-Pen(Trt)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Boc-Pen(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558104#boc-pen-trt-oh-cas-number\]](https://www.benchchem.com/product/b558104#boc-pen-trt-oh-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com